molecular formula C11H6F3NO3 B11858027 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B11858027
M. Wt: 257.16 g/mol
InChI Key: UXCSZHFXPZGNKB-UHFFFAOYSA-N
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Description

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H6F3NO. It is known for its unique structural features, including a quinoline core substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-5-trifluoromethylbenzoic acid, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) and subsequent hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its antimicrobial properties and potential as a bioactive compound.

    Medicine: Explored for its potential in drug development, particularly in designing analgesic and antimicrobial agents.

    Industry: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with biological targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-8-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and reactivity .

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

4-oxo-8-(trifluoromethyl)-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-5(10(17)18)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)(H,17,18)

InChI Key

UXCSZHFXPZGNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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